molecular formula C15H16ClNO3S B281666 N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Cat. No. B281666
M. Wt: 325.8 g/mol
InChI Key: LQUAFGSFIIKJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, commonly known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of CEBS is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
CEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy. CEBS has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEBS is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain, inflammation, and epilepsy. However, one of the limitations of CEBS is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CEBS. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Another area of research could investigate the potential of CEBS as a treatment for other conditions, such as neuropathic pain or anxiety disorders. Additionally, further studies could investigate the mechanism of action of CEBS to better understand its effects on the body.

Synthesis Methods

The synthesis of CEBS involves the reaction of 5-chloro-2-methylphenylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain pure CEBS.

Scientific Research Applications

CEBS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. CEBS has also been investigated for its anticonvulsant properties, indicating its potential use in the treatment of epilepsy.

properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-15-10-12(16)5-4-11(15)2/h4-10,17H,3H2,1-2H3

InChI Key

LQUAFGSFIIKJFP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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